8-methylcubane-1-carboxylic acid
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Overview
Description
8-Methylcubane-1-carboxylic acid is a derivative of cubane, a highly strained hydrocarbon with a unique cubic structure. This compound is of significant interest due to its rigid, three-dimensional framework, which imparts unique physical and chemical properties. The cubane structure was first synthesized in the 1960s and has since been explored for various applications in materials science, pharmaceuticals, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-methylcubane-1-carboxylic acid typically involves the functionalization of cubane derivatives. One common method is the oxidative decarboxylation of cubane carboxylic acids using electrochemical techniques. Another approach involves the use of Grignard reagents, where the reaction of a Grignard reagent with carbon dioxide yields a metal carboxylate, which is then protonated to give the carboxylic acid .
Industrial Production Methods: Large-scale synthesis of cubane derivatives, including this compound, often relies on the same principles as laboratory-scale synthesis but with optimizations for yield and efficiency. Flow electrochemical conditions are particularly advantageous for industrial production due to their scalability and compatibility with other oxidizable functional groups .
Chemical Reactions Analysis
Types of Reactions: 8-Methylcubane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The carboxylic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction typically produces alcohols or aldehydes.
Scientific Research Applications
8-Methylcubane-1-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 8-methylcubane-1-carboxylic acid exerts its effects is largely dependent on its application. In drug discovery, it acts as a bioisostere, mimicking the properties of phenyl rings while providing enhanced stability and rigidity. This can lead to improved binding affinity and selectivity for molecular targets, such as enzymes and receptors .
Comparison with Similar Compounds
Cubane-1,4-dicarboxylic acid: Another cubane derivative with two carboxylic acid groups, used in similar applications.
Cubane-1,3,5,7-tetracarboxylic acid: A more heavily functionalized cubane derivative with four carboxylic acid groups, used in materials science and organic synthesis.
Uniqueness: 8-Methylcubane-1-carboxylic acid is unique due to its single carboxylic acid group and methyl substitution, which provide a balance between reactivity and stability. This makes it particularly useful as a building block in organic synthesis and as a scaffold in drug design .
Properties
CAS No. |
57337-53-8 |
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Molecular Formula |
C10H10O2 |
Molecular Weight |
162.18 g/mol |
IUPAC Name |
4-methylcubane-1-carboxylic acid |
InChI |
InChI=1S/C10H10O2/c1-9-2-5-3(9)7-4(9)6(2)10(5,7)8(11)12/h2-7H,1H3,(H,11,12) |
InChI Key |
HJLFFJDTNNBBTC-UHFFFAOYSA-N |
Canonical SMILES |
CC12C3C4C1C5C2C3C45C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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